molecular formula C17H27N5O B2353995 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one CAS No. 1798033-04-1

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2353995
CAS No.: 1798033-04-1
M. Wt: 317.437
InChI Key: VYWQXGZEJUBZIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the formation of the pyridazine ring, and finally the piperazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired rings and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one
  • Diethyl pyridin-4-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

2,2-Dimethyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)propan-1-one is unique due to its combination of three different nitrogen-containing rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-17(2,3)16(23)22-10-8-20(9-11-22)14-12-15(19-18-13-14)21-6-4-5-7-21/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWQXGZEJUBZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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